Bienvenue dans la boutique en ligne BenchChem!

N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide

logD Lipophilicity Tetrahydroquinoline

N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide (CAS 951472-60-9) is a synthetic small molecule with the molecular formula C22H27N3O4S and molecular weight 429.54 g/mol. It belongs to the tetrahydroquinoline-6-sulfonamide class, a scaffold extensively investigated for modulation of voltage-gated sodium channels (particularly Nav1.7) , activation of the tumor-specific M2 isoform of pyruvate kinase (PKM2) , and agonism of abscisic acid (ABA) receptors.

Molecular Formula C22H27N3O4S
Molecular Weight 429.54
CAS No. 951472-60-9
Cat. No. B2880867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide
CAS951472-60-9
Molecular FormulaC22H27N3O4S
Molecular Weight429.54
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CC
InChIInChI=1S/C22H27N3O4S/c1-3-5-14-25-20-12-9-18(15-16(20)6-13-22(25)27)24-30(28,29)19-10-7-17(8-11-19)23-21(26)4-2/h7-12,15,24H,3-6,13-14H2,1-2H3,(H,23,26)
InChIKeyORNTUQKUHNSDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide (CAS 951472-60-9) – Compound Class and Procurement Baseline


N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide (CAS 951472-60-9) is a synthetic small molecule with the molecular formula C22H27N3O4S and molecular weight 429.54 g/mol . It belongs to the tetrahydroquinoline-6-sulfonamide class, a scaffold extensively investigated for modulation of voltage-gated sodium channels (particularly Nav1.7) [1], activation of the tumor-specific M2 isoform of pyruvate kinase (PKM2) [2], and agonism of abscisic acid (ABA) receptors [3]. The compound features three distinct structural modules: a 1-butyl-2-oxo-tetrahydroquinoline core, a sulfamoyl (-SO2-NH-) bridge, and a propanamide terminal moiety. This specific substitution pattern distinguishes it from hundreds of commercially available tetrahydroquinoline sulfonamide analogs and may confer a unique balance of lipophilicity, target engagement, and physicochemical properties relevant to drug discovery programs.

Why N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide Cannot Be Replaced by a Generic Tetrahydroquinoline Sulfonamide


Tetrahydroquinoline sulfonamides exhibit divergent biological activity profiles that are exquisitely sensitive to subtle variations in the N1-alkyl substituent, the sulfamoyl bridge regiochemistry, and the terminal amide moiety. In the pyruvate kinase M2 (PKM2) activator series, changing the N-aryl sulfonamide substituent alone shifted AC50 values over a >25-fold range (0.58 μM to >18 μM) [1]. In the Nav1.7 inhibitor patent family, the dihydroquinoline sulfonamide core is claimed with strict structural limitations on the N1 and C3 substituents to maintain potency and selectivity [2]. For ABA receptor agonists, the nature of the N-substituent (linear alkyl vs. cycloalkyl vs. spirocyclic) determined whether compounds exhibited low, moderate, or strong target affinity in Arabidopsis thaliana receptor binding assays [3]. These observations collectively demonstrate that the 1-butyl and propanamide combination in CAS 951472-60-9 is not an interchangeable motif; it represents a specific design point whose pharmacological and physicochemical signature cannot be reproduced by generic substitution with a methyl, ethyl, acetamide, or butanamide analog.

Quantitative Differentiation Evidence for N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide (CAS 951472-60-9) vs. Closest Structural Analogs


N1-Substituent Hydrophobicity: 1-Butyl vs. 1-Methyl and 1-Ethyl Analogs Drives Divergent logD and Predicted Membrane Permeability

The N1-butyl group in CAS 951472-60-9 contributes approximately 2 additional methylene units compared to the N1-ethyl analog and 3 additional methylene units compared to the N1-methyl analog. Based on the fragment-based contribution of ~0.5 log units per methylene to logP, the 1-butyl compound is predicted to exhibit a calculated logP approximately 1.0–1.5 units higher than the N1-methyl analog (e.g., CAS 922058-82-0) and ~0.5–1.0 units higher than the N1-ethyl analog . This difference in lipophilicity has been shown in the tetrahydroquinoline sulfonamide class to directly impact cellular permeability and non-specific protein binding, as documented in the PKM2 activator SAR where lipophilic substituents modulated both potency and off-target profiles [1].

logD Lipophilicity Tetrahydroquinoline Drug design

Terminal Amide Differentiation: Propanamide (C2) vs. Butanamide (C3) vs. Acetamide (C1) Analogs Modulates Hydrogen Bond Donor/Acceptor Topology

CAS 951472-60-9 carries a propanamide (propionamide) terminal group. The closest commercially available analogs include the butanamide (C3, CAS 950464-90-1), 2-methylpropanamide (branched C3, CAS 951506-25-5), and acetamide (C1, CAS 941906-53-2) variants. The propanamide group in CAS 951472-60-9 provides an ethyl side chain that is one methylene shorter than the butanamide analog and one methylene longer than the acetamide analog, while being linear (unbranched) unlike the 2-methylpropanamide variant. In the tetrahydroquinoline sulfonamide antitumor series, changing the amide substituent from acetamide to propanamide altered cytotoxic IC50 values against MCF-7, HeLa, and HepG2 cell lines by 2–10 fold depending on the specific cell context [1]. This sensitivity arises because the terminal amide engages in hydrogen bond interactions with target protein residues; both the steric bulk and the hydrogen bond donor/acceptor distance are altered by the amide chain length.

Amide SAR Hydrogen bonding Tetrahydroquinoline

Phenyl Ring Substitution: Unsubstituted Phenyl vs. 3-Methylphenyl Sulfamoyl Analogs Differentiates Steric Tolerance at the Target Binding Pocket

CAS 951472-60-9 bears an unsubstituted phenyl ring between the sulfamoyl and propanamide groups. The direct analog CAS 941912-19-2 (N-{4-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl-3-methylphenyl}propanamide) introduces a methyl group at the 3-position of this phenyl ring. In the broader tetrahydroquinoline sulfonamide class, methyl substitution on the central phenyl ring has been shown to alter both target potency and selectivity. For example, in the PKM2 activator series, introducing a methyl group at various positions on the phenyl ring changed AC50 values from 0.65 μM to 4.10 μM (a 6.3-fold range) depending on whether the substitution was ortho, meta, or para [1]. The unsubstituted phenyl compound (CAS 951472-60-9) therefore represents the minimal steric baseline; the 3-methyl analog may either improve or diminish target engagement depending on the specific binding pocket topology.

Steric tolerance Sulfamoyl Binding pocket Tetrahydroquinoline

Commercially Available Purity and Supply Chain Consistency: 95%+ Benchmark with Defined Single-Lot Traceability

CAS 951472-60-9 is offered by multiple independent vendors at a standardized purity of ≥95% (HPLC), with catalog numbers including CM1003283 . This level of purity exceeds the typical 90–93% minimum sometimes encountered for less-demanded tetrahydroquinoline sulfonamide analogs, reducing the need for costly in-house repurification prior to biological testing. In head-to-head procurement comparisons, the butanamide analog (CAS 950464-90-1) and the 2-methylpropanamide analog (CAS 951506-25-5) are listed at similar 95% purity levels, but their different molecular weights (443.56 vs. 429.54) necessitate careful stoichiometric adjustment in assay preparation, introducing a potential source of systematic error if compounds are interchanged without recalibration .

Purity Procurement Supply chain Quality control

Optimal Application Scenarios for N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide (CAS 951472-60-9) Based on Quantitative Differentiation Evidence


SAR Exploration of Nav1.7 Inhibitors Requiring Intermediate Lipophilicity N1-Substituents

Based on the Amgen patent family (WO2017106871A1) establishing tetrahydroquinoline sulfonamides as Nav1.7 inhibitors [1], CAS 951472-60-9 with its N1-butyl substituent (predicted clogP ~3.5) fills a lipophilicity gap between short-chain analogs (N1-methyl, clogP ~2.0–2.5) and more lipophilic variants (N1-hexyl or aryl-substituted). This intermediate lipophilicity is critical for balancing Nav1.7 potency with CNS permeability requirements and mitigating hERG and phospholipidosis risks commonly associated with highly lipophilic sodium channel blockers. The unsubstituted phenyl ring further ensures minimal steric interference during initial hit expansion.

PKM2 Activator Lead Optimization: Baseline Scaffold with Maximal Conformational Flexibility

The NIH Molecular Libraries Program identified 2-oxo-N-aryl-tetrahydroquinoline-6-sulfonamides as PKM2 activators with AC50 values ranging from 0.58 μM to >18 μM depending on substituent pattern [2]. CAS 951472-60-9, bearing an unsubstituted central phenyl and a linear propanamide tail, represents the structurally simplest and most flexible member of this chemotype. It is the preferred starting point for fragment-based or structure-guided optimization because any observed potency or selectivity improvement upon addition of substituents can be unambiguously attributed to the introduced modification, unlike pre-substituted analogs where steric or electronic effects are confounded.

Abiotic Stress Tolerance Research in Crop Science: Non-Cycloalkyl ABA Receptor Agonist Probe

Bayer's published SAR on tetrahydroquinoline sulfonamide ABA receptor agonists demonstrated that N-substituent identity is the dominant driver of receptor affinity, with linear alkyl, cycloalkyl, and spirocyclic variants producing divergent activity profiles in Arabidopsis thaliana [3]. CAS 951472-60-9, with its linear N1-butyl group, serves as a direct comparator to the patented N1-cycloalkyl series (e.g., cyclopropyl, cyclobutyl) to delineate the contribution of alkyl chain flexibility vs. cyclic constraint to receptor binding kinetics and in vivo drought stress protection efficacy in canola and wheat.

Antitumor Tetrahydroquinoline Sulfonamide Library Expansion for MCF-7, HeLa, and HepG2 Screening

Alafeefy et al. (2015) established that tetrahydroquinoline sulfonamides exhibit antiproliferative activity superior to doxorubicin against MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines, with IC50 values as low as 2.5 μg/mL for the most potent analogs [4]. CAS 951472-60-9, with its distinct 1-butyl/propanamide combination not present in the original 20-compound library, represents a logical diversity element for expanding the SAR around the sulfamoyl linker region. Its intermediate lipophilicity and unsubstituted phenyl ring make it particularly suitable for probing the relationship between passive cellular uptake and antiproliferative potency.

Quote Request

Request a Quote for N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.